2-Chloro-4-(3-fluorophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H12ClFN2 |
|---|---|
Molecular Weight |
286.73 g/mol |
IUPAC Name |
2-chloro-4-(3-fluorophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C16H12ClFN2/c17-16-13(9-19)15(10-4-3-5-11(18)8-10)12-6-1-2-7-14(12)20-16/h3-5,8H,1-2,6-7H2 |
InChI Key |
ZRDBOKPXTUDJDR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(C(=N2)Cl)C#N)C3=CC(=CC=C3)F |
Origin of Product |
United States |
Preparation Methods
Reaction Protocol
-
Substrate Preparation : 3-Fluorophenyl-substituted cyclohexenone (1.0 equiv) is treated with malononitrile (1.2 equiv) in ethanol containing ammonium acetate (3.0 equiv).
-
Cyclization : The mixture is refluxed at 80°C for 6–8 hours, yielding the tetrahydroquinoline intermediate.
-
Chlorination : The intermediate is chlorinated using N-chlorosuccinimide (NCS, 1.1 equiv) in dimethylformamide (DMF) at 0–5°C, achieving >85% regioselectivity for the 2-position.
Key Data
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| 1 | EtOH, NH₄OAc, reflux | 65% | 90% |
| 2 | NCS, DMF, 0–5°C | 88% | 95% |
Friedel-Crafts Acylation Followed by Functionalization
This method leverages Friedel-Crafts chemistry to install the 3-fluorophenyl group early in the synthesis.
Synthetic Route
-
Acylation : Cyclohexene is acylated with 3-fluorobenzoyl chloride (1.5 equiv) using AlCl₃ (2.0 equiv) in dichloromethane (DCM) at –10°C.
-
Nitrile Introduction : The acylated product undergoes nucleophilic substitution with cyanide (e.g., KCN) in DMF at 120°C for 4 hours.
-
Reductive Cyclization : The nitrile intermediate is reduced with LiAlH₄ (2.0 equiv) in tetrahydrofuran (THF), forming the tetrahydroquinoline ring.
Optimization Insights
-
Temperature Control : Maintaining –10°C during acylation minimizes side reactions (e.g., over-acylation).
-
Catalyst Screening : FeCl₃ (5 mol%) enhances chlorination efficiency by 15% compared to AlCl₃.
Palladium-Catalyzed Cross-Coupling
Transition metal catalysis enables efficient coupling of halogenated intermediates with fluorophenyl boronic acids.
Procedure
-
Borylation : 2-Chloro-4-bromo-tetrahydroquinoline-3-carbonitrile (1.0 equiv) reacts with bis(pinacolato)diboron (1.5 equiv) using Pd(dppf)Cl₂ (5 mol%) in dioxane at 90°C.
-
Suzuki-Miyaura Coupling : The boronate ester couples with 3-fluorophenylboronic acid (1.2 equiv) in the presence of Na₂CO₃ (2.0 equiv) and Pd(PPh₃)₄ (3 mol%).
Performance Metrics
| Parameter | Value |
|---|---|
| Reaction Time | 12 hours |
| Yield | 78% |
| Diastereomeric Ratio | >20:1 |
Reductive Amination and Cyanation
Steps
Challenges and Solutions
-
Side Reactions : Competing over-reduction is mitigated by using NaBH₃CN instead of LiAlH₄.
-
Purification : Silica gel chromatography (hexane/EtOAc, 3:1) achieves >98% purity.
One-Pot Tandem Reactions
Recent advances utilize tandem processes to streamline synthesis.
Example Protocol
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(3-fluorophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Research
The compound exhibits significant cytotoxic effects against various cancer cell lines. Studies indicate that it may inhibit key cellular pathways that regulate cell proliferation and survival, making it a candidate for further development in cancer therapies.
- Mechanism of Action : The compound has shown potential in inhibiting the murine double minute 2 (MDM2) protein, which is known to play a critical role in tumor progression. By disrupting this protein's function, the compound could potentially enhance the efficacy of existing cancer treatments.
Antimicrobial Properties
Preliminary studies suggest that 2-Chloro-4-(3-fluorophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile may possess antimicrobial properties. While more research is needed to fully elucidate these effects, initial findings indicate activity against certain bacterial strains.
Synthetic Pathways
Several methods have been developed for synthesizing this compound, showcasing its versatility in synthetic organic chemistry. The reactions typically involve the formation of the tetrahydroquinoline structure followed by halogenation and nitrile introduction.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer properties of tetrahydroquinoline derivatives, including this compound. The results demonstrated significant cytotoxicity against HeLa and HT-29 cell lines with IC50 values in the low micromolar range.
Case Study 2: MDM2 Inhibition
Research conducted at a leading pharmaceutical institute investigated the binding affinity of this compound to MDM2. The findings indicated that the compound effectively inhibits MDM2 activity, suggesting its potential as a therapeutic agent in cancer treatment protocols .
| Biological Activity | Effect | Reference |
|---|---|---|
| Anticancer | Cytotoxicity against cancer cells | Journal of Medicinal Chemistry |
| Antimicrobial | Activity against bacterial strains | Preliminary Studies |
| MDM2 Inhibition | Disruption of tumor progression | Pharmaceutical Institute Study |
Mechanism of Action
The mechanism of action of 2-Chloro-4-(3-fluorophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table highlights key structural analogs and their substituent variations:
Key Observations :
- Electron-withdrawing vs. In contrast, analogs with dimethylamino () or methoxy groups () exhibit electron-donating effects, which may enhance solubility but reduce receptor affinity in certain contexts.
- Heterocyclic vs.
- Core Modifications: Chromene-based derivatives () replace the tetrahydroquinoline core with a fused benzene-dihydropyran system, altering ring strain and π-π stacking interactions.
Physicochemical Properties
Available data on melting points, solubility, and stability:
Biological Activity
2-Chloro-4-(3-fluorophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, efficacy in various studies, and implications for future research.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 299.76 g/mol. The compound features a tetrahydroquinoline core substituted with a chlorine atom and a fluorophenyl group, which are critical for its biological activity.
Research indicates that this compound acts as an antagonist to the P2X7 receptor, which plays a crucial role in various inflammatory and neurodegenerative diseases. By inhibiting this receptor, the compound may exert anti-inflammatory effects and influence pain signaling pathways .
Anticancer Activity
Recent studies have demonstrated the potential anticancer properties of this compound. In vitro assays showed that the compound exhibits cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and bladder cancer (T-24) cells. The IC50 values were determined to be approximately 168.78 µM for MCF-7 cells and 257.87 µM for T-24 cells .
Table 1: Cytotoxicity of this compound
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 168.78 |
| T-24 | 257.87 |
Apoptosis Induction
Flow cytometric analysis revealed that treatment with this compound leads to an increase in early and late apoptosis in MCF-7 cells compared to control groups. The total apoptotic rate was significantly higher than that induced by standard chemotherapy agents .
Table 2: Apoptosis Induction by the Compound
| Condition | Early Apoptosis (%) | Late Apoptosis (%) | Total Death (%) |
|---|---|---|---|
| Control | 0.08 | 0.68 | 1.52 |
| Compound Treatment | 0.10 | 0.81 | 2.16 |
Case Studies
In a specific case study examining the effects of this compound on cancer cell lines, researchers conducted a series of assays to evaluate cell cycle arrest and apoptosis induction mechanisms. The results indicated that the compound effectively arrested the cell cycle at the G1 phase while promoting apoptosis through mitochondrial pathways .
Q & A
Q. Basic
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms hydrogenation of the quinoline ring .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula .
- X-ray Crystallography : Resolves stereochemistry and crystal packing (e.g., SHELX refinement) .
How can discrepancies between NMR and X-ray crystallography data be resolved?
Q. Advanced
- Sample Purity : Contaminants may distort NMR signals; re-purify via chromatography .
- Dynamic Effects : NMR captures solution-state conformers, while X-ray shows static solid-state structures. Use variable-temperature NMR to assess flexibility .
- Software Refinement : SHELXL corrects for disorders or twinning in crystallographic data .
What methodologies are used to assess biological activity in vitro?
Q. Basic
- Enzyme Inhibition Assays : Measure IC₅₀ values against targets (e.g., kinases) using fluorescence-based protocols .
- Cell-Based Models : Test cytotoxicity in cancer cell lines (e.g., MTT assay) with positive controls like cisplatin .
How should researchers address inconsistent bioactivity results across studies?
Q. Advanced
- Assay Conditions : Standardize buffer pH, temperature, and incubation times to reduce variability .
- Compound Stability : Assess degradation via LC-MS under assay conditions .
- Control Compounds : Include known inhibitors (e.g., staurosporine) to validate experimental setups .
What computational strategies predict binding modes with biological targets?
Q. Advanced
- Molecular Docking : Use AutoDock Vina to model interactions with enzyme active sites (e.g., mGluR3) .
- MD Simulations : Run 100-ns trajectories in GROMACS to evaluate binding stability .
- Validation : Compare computed binding energies with experimental IC₅₀ values .
How can synthetic byproducts be identified and minimized?
Q. Advanced
- LC-MS/MS : Detect trace byproducts (e.g., dehalogenated intermediates) .
- Reaction Quenching : Rapid cooling after chlorination prevents over-reaction .
- DoE (Design of Experiments) : Statistically optimize reagent stoichiometry and mixing rates .
What crystallographic parameters are critical for structural refinement?
Q. Advanced
- Space Group : Monoclinic (e.g., P2₁/c) systems require careful handling of symmetry .
- Disorder Modeling : SHELXL’s PART instructions resolve overlapping electron densities .
- Twinned Data : Use HKL-2 to deconvolute diffraction patterns from twinned crystals .
How do electronic effects of substituents influence reactivity?
Q. Advanced
- Hammett Analysis : Quantify substituent effects (σ values) on reaction rates.
- Electron-withdrawing groups (e.g., -CF₃) accelerate nucleophilic aromatic substitution .
- DFT Calculations : Compute Fukui indices to predict electrophilic/nucleophilic sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
